N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Description
The compound N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide features a hybrid structure combining a 1,2,4-triazole moiety linked via a carboxamide group to a bicyclic 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole system. A 3,4-dimethoxyphenethyl substituent is attached to the triazole ring.
Properties
Molecular Formula |
C21H26N6O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H26N6O3/c1-29-16-10-8-13(12-17(16)30-2)9-11-18-22-21(27-25-18)23-20(28)19-14-6-4-3-5-7-15(14)24-26-19/h8,10,12H,3-7,9,11H2,1-2H3,(H,24,26)(H2,22,23,25,27,28) |
InChI Key |
KRVWJDAUJHBPJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=NNC4=C3CCCCC4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3,4-dimethoxyphenethylamine with appropriate reagents to form the triazole and pyrazole rings. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
Structural Analogues in Carboxamide-Pyrazole/Triazole Families
The target compound shares structural motifs with several synthetic derivatives documented in recent studies:
Key Structural and Functional Differences
Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound contrasts with halogenated (e.g., chloro, fluoro) or nitro substituents in analogs . The cycloheptapyrazole system introduces conformational rigidity and bulkiness, which may restrict binding to larger active sites (e.g., kinases) compared to simpler pyrazole-thiazole hybrids .
Synthetic Routes :
- The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBT), analogous to methods used for pyrazole-3-carboxamides . However, the bicyclic system may require additional cyclization steps, impacting yield and purity .
Chirality Considerations :
Physicochemical Properties
- Solubility and LogP : The 3,4-dimethoxyphenethyl group likely increases hydrophilicity (LogP ~2–3) compared to dichlorophenyl (LogP ~4–5) or naphthyl (LogP ~5–6) analogs .
- Hydrogen-Bonding Capacity : The triazole and carboxamide groups provide multiple hydrogen-bonding sites, akin to neurotensin receptor ligands in , which rely on such interactions for activity.
Biological Activity
The compound N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic molecule featuring a triazole ring and a cycloheptapyrazole structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known for its role in inhibiting enzymes such as dihydrofolate reductase (DHFR) and various kinases. These interactions can lead to significant therapeutic effects, particularly in oncology and infectious diseases.
Anticancer Properties
Recent studies have indicated that derivatives of triazole compounds exhibit anticancer activity through mechanisms such as:
- Inhibition of cell proliferation : Compounds similar to the target molecule have shown effectiveness against various cancer cell lines, including breast and lung cancers.
- Induction of apoptosis : Some triazole derivatives promote programmed cell death in cancerous cells, enhancing their potential as anticancer agents.
Antimicrobial Activity
Compounds containing the triazole structure are also recognized for their antimicrobial properties . They have been studied for their efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting the synthesis of critical biomolecules in microorganisms.
Case Studies
- Anticancer Activity :
- Antimicrobial Efficacy :
- Another investigation focused on the antibacterial properties of similar triazole compounds against Staphylococcus aureus and Escherichia coli. The compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL, highlighting their potential as effective antimicrobial agents .
Data Table
| Biological Activity | Target | IC50/MIC | Reference |
|---|---|---|---|
| Anticancer | Melanoma Cells | 20 µM | |
| Antibacterial | Staphylococcus aureus | 5 µg/mL | |
| Antibacterial | Escherichia coli | 15 µg/mL |
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. The synthesis typically involves:
- Cyclization reactions : To form the triazole and pyrazole rings.
- Functionalization : Modifying substituents on the aromatic rings to enhance potency and selectivity.
Research indicates that specific modifications at the 3 and 4 positions of the dimethoxyphenyl group can significantly enhance anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
